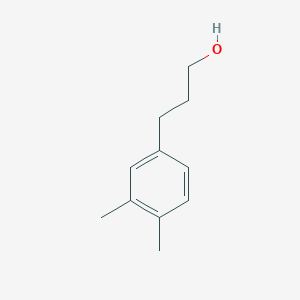

3-(3,4-Dimethylphenyl)-1-propanol

Description

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI Key |

OHJUXULNCIDDJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCO)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Activation of NaBH₄ : Ammonium oxalate enhances the reducing power of NaBH₄ by generating a borane–oxalate complex, which facilitates hydride transfer to the aldehyde carbonyl group.

-

Hydride Transfer : The activated complex selectively reduces the aldehyde to a primary alcohol without affecting other functional groups, such as ketones or esters.

Optimized Parameters (Table 1):

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile (CH₃CN) |

| Molar Ratio (Aldehyde:NaBH₄:(NH₄)₂C₂O₄) | 1:0.5:0.2 |

| Temperature | Room Temperature (25°C) |

| Reaction Time | 5–40 minutes |

| Yield | 91–98% |

This method is notable for its rapid reaction kinetics and compatibility with electron-deficient aldehydes, which react faster than their electron-rich counterparts. For instance, aldehydes bearing electron-withdrawing groups (e.g., nitro or cyano) achieve complete conversion within 5 minutes, while those with electron-donating groups (e.g., methoxy) require up to 40 minutes.

Purification and Crystallization

Post-synthesis purification is critical for obtaining high-purity this compound. A widely adopted crystallization technique involves using an isopropanol–water mixture (2:1 v/v).

Procedure

-

Dissolution : The crude product is dissolved in hot isopropanol–water under reflux.

-

Crystallization : Slow cooling to room temperature induces precipitation of the alcohol as a white crystalline solid.

-

Filtration : The crystals are isolated via vacuum filtration and washed with cold diethyl ether to remove residual solvents.

This method achieves >99% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Comparative Analysis of Methods

Efficiency : The NaBH₄–(NH₄)₂C₂O₄ system outperforms traditional reducing agents like lithium aluminum hydride (LiAlH₄) in terms of safety and selectivity. For example, LiAlH₄ requires anhydrous conditions and rigorous temperature control, whereas the NaBH₄ system operates at ambient conditions.

Scalability : Catalytic hydrogenation is more suitable for industrial production due to lower reagent costs and compatibility with existing infrastructure. However, it necessitates specialized equipment for handling H₂ gas.

Environmental Impact : The NaBH₄ method generates minimal waste, as ammonium oxalate and borate byproducts are non-toxic and water-soluble. In contrast, LiAlH₄ produces aluminum salts requiring hazardous waste disposal.

Industrial Applications and Challenges

Large-scale synthesis of this compound faces challenges in catalyst deactivation and product isolation. Patent literature highlights the use of continuous-flow hydrogenation reactors to mitigate these issues, enabling real-time monitoring and automated control of reaction parameters. Additionally, integrating in-line crystallization units reduces processing time and improves yield consistency .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(3,4-Dimethylphenyl)propanal or further to 3-(3,4-Dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield 3-(3,4-Dimethylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-(3,4-Dimethylphenyl)propan-1-yl chloride.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 or LiAlH4 in THF or ethanol.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 3-(3,4-Dimethylphenyl)propanal, 3-(3,4-Dimethylphenyl)propanoic acid.

Reduction: 3-(3,4-Dimethylphenyl)propan-1-amine.

Substitution: 3-(3,4-Dimethylphenyl)propan-1-yl chloride.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-(3,4-Dimethylphenyl)-1-propanol with key analogs:

Key Observations:

- Substituent Effects: The presence of methyl groups in this compound enhances hydrophobicity compared to the methoxy-substituted analog (C₁₁H₁₆O₃), which has higher polarity due to ether oxygen atoms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dimethylphenyl)-1-propanol, and how can researchers optimize yields?

- Methodological Answer : A high-yield (81.29%) synthesis involves hydroboration of methyleugenol using H3B·diethyl ether, followed by oxidation with hydrogen peroxide and hydrolysis under basic conditions. Key steps include rigorous temperature control during hydroboration (0–5°C) and purification via column chromatography. Yield optimization requires careful stoichiometric balancing of borane reagents and inert atmosphere maintenance to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms hydroxyl group presence (strong absorption at ~3448 cm<sup>−1</sup>) and aromatic C–H stretching (2900–3100 cm<sup>−1</sup>).

- GC-MS : Identifies molecular ion peaks (e.g., m/z = 196 for molecular weight verification) and fragmentation patterns (e.g., base peak at m/z = 151 from stabilized phenyl group cleavage).

- <sup>1</sup>H-NMR : Assigns protons to aromatic (δ 6.7–7.2 ppm) and aliphatic regions (δ 1.5–3.5 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under nitrogen at −20°C to prevent oxidation. Use desiccants to mitigate hygroscopic degradation. Safety protocols include fume hood use during handling and PPE (gloves, lab coat) to avoid dermal exposure. Refer to SDS guidelines for emergency measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound?

- Methodological Answer : Comparative studies with analogs (e.g., 3-amino-1-(2,4-dimethylphenyl)propan-1-ol) show that the 3,4-dimethylphenyl group enhances hydrophobic interactions with biological targets, increasing receptor affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., enzyme inhibition) validate activity differences. Substituent electronegativity and steric effects are critical variables .

Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Methodological Answer : Discrepancies in oxidation/reduction products (e.g., ketone vs. alcohol formation) often arise from reagent choice (e.g., KMnO4 vs. CrO3) or solvent polarity. Systematic DOE (Design of Experiments) with controlled variables (pH, temperature) identifies optimal conditions. LC-MS monitoring of reaction intermediates clarifies mechanistic pathways .

Q. How can computational modeling predict the physicochemical properties of this compound for drug design?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models in software like Schrödinger Suite to predict logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with experimental data (e.g., HPLC for logP measurement) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Batch-to-batch variability in hydroboration steps is mitigated by continuous flow reactors for precise reagent mixing. Pilot-scale purification employs simulated moving bed (SMB) chromatography. Process analytical technology (PAT) tools (e.g., inline FTIR) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.